2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Description
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known activities of similar 1,3,4-thiadiazolyl derivatives, it can be hypothesized that the compound may interact with its targets through the nitrogen atom . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects . These activities suggest that the compound may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Pharmacokinetics
The compound’s solubility and molecular weight, which can influence its bioavailability, have been reported
Result of Action
Given the reported antimicrobial activity of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that the compound may lead to the inhibition or death of microorganisms.
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-14-12(17-15-7)16-10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-11H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWWERXNWWLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CC3=CC=CC=C3C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.